Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and an ethyl ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole in the presence of a palladium catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclopropyl group can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the thiazole ring and cyclopropyl group.
4-Bromophenylacetic acid ethyl ester: Similar structure but lacks the thiazole ring and cyclopropyl group.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other substituents.
Uniqueness
Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to the combination of the bromophenyl, cyclopropyl, and thiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14BrNO2S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H14BrNO2S/c1-2-19-15(18)13-12(9-3-4-9)17-14(20-13)10-5-7-11(16)8-6-10/h5-9H,2-4H2,1H3 |
InChI Key |
HBXKZWWQBWURCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Br)C3CC3 |
Origin of Product |
United States |
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